Beta-Amyloid (6-30) is a peptide fragment derived from the larger amyloid precursor protein, specifically the beta-amyloid peptide. This compound is of significant interest in the study of Alzheimer's disease, as it plays a critical role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The sequence from positions 6 to 30 of the beta-amyloid peptide has been implicated in various biochemical processes and is often used in research to understand the aggregation behavior and toxicity associated with longer forms of beta-amyloid.
Beta-Amyloid (6-30) can be synthesized chemically or expressed recombinantly in bacterial systems. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. This peptide is primarily studied in laboratory settings to explore its role in amyloid aggregation and neurotoxicity.
Beta-Amyloid (6-30) belongs to a class of peptides known as amyloids, which are characterized by their ability to form fibrillar aggregates. It can be classified under neurotoxic peptides due to its association with Alzheimer's disease pathology.
The synthesis of Beta-Amyloid (6-30) can be accomplished through several methods:
The purification process typically yields high-purity Beta-Amyloid (6-30), often exceeding 97% purity, suitable for further biochemical assays and studies .
Beta-Amyloid (6-30) consists of a specific sequence of amino acids that contributes to its ability to aggregate into fibrils. The molecular structure includes:
The molecular weight of Beta-Amyloid (6-30) is approximately 2,500 Da, depending on the exact sequence and modifications used during synthesis. Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed techniques for structural characterization .
Beta-Amyloid (6-30) undergoes several critical reactions that are relevant to its role in Alzheimer's disease:
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays, which indicate the formation of fibrillar structures .
The mechanism by which Beta-Amyloid (6-30) contributes to neurotoxicity involves several steps:
Studies have shown that even low concentrations of soluble oligomers can impair synaptic function and trigger neuroinflammatory responses .
Beta-Amyloid (6-30) is primarily used in research related to Alzheimer's disease for several purposes:
The identification of beta-amyloid (Aβ) fragments emerged from pivotal biochemical studies in the 1980s. In 1984, Glenner and Wong first isolated Aβ from meningovascular deposits in Down syndrome patients, determining its amino acid sequence [1] [6]. This discovery revealed Aβ as a proteolytic product of the amyloid precursor protein (APP), processed sequentially by β-secretase (BACE1) and γ-secretase. While full-length Aβ (notably Aβ42 and Aβ40) became a primary research focus, shorter fragments like Aβ(6-30) gained attention for their experimental utility. Early investigations demonstrated that truncated Aβ peptides retained biological activity, with Yankner et al. (1989–1990) reporting that synthetic Aβ fragments (including residues 1–28 and 25–35) induced neurotoxicity in neuronal cultures [9]. Aβ(6-30), encompassing the central hydrophobic core (residues 17–21: LVFFA), proved particularly valuable due to its:
Table 1: Key Properties of Aβ(6-30) vs. Full-Length Aβ Fragments
Property | Aβ(6-30) | Aβ(1-40/42) | Experimental Significance |
---|---|---|---|
Solubility in Water | High | Low (prone to fibrillization) | Enabled NMR studies in aqueous buffers [5] |
Aggregation Kinetics | Rapid oligomerization | Slow fibril formation | Facilitated oligomer dynamics studies [3] |
Neurotoxicity (in vitro) | Moderate | High (fibrillar forms) | Isolated core toxicity mechanisms [9] |
Structural Flexibility | High (random coil) | Structured domains | Probed early conformational changes [5] |
The amyloid cascade hypothesis (ACH), formalized by Hardy and Higgins in 1992, posited Aβ accumulation as the initiating factor in Alzheimer’s pathogenesis [1] [9]. Aβ(6-30) played three critical roles in refining this hypothesis:
Elucidating Oligomer Dynamics: Aβ(6-30) lacks the charged N-terminus (residues 1–5) and aggregation-prone C-terminus (residues 31–42) of full-length Aβ. Studies using this fragment demonstrated that the central LVFFA domain alone could form soluble oligomers that impaired synaptic function. This supported the ACH’s shift from plaque-centric to oligomer-centric toxicity models [1] [6].
Validating Genetic Mechanisms: Mutations near Aβ’s cleavage sites (e.g., APP KM670/671NL or T714I) altered β- and γ-secretase processing. Aβ(6-30) derivatives incorporating these mutations showed accelerated oligomerization, mirroring familial AD phenotypes and confirming the fragment’s relevance to human pathology [6] [7].
Linking Aβ to Tau Pathology: Cross-breeding studies in transgenic mice revealed that Aβ oligomers (modeled using Aβ(6-30)) induced hyperphosphorylation of tau at AD-specific epitopes. This provided mechanistic evidence for the ACH’s tenet that Aβ precedes and drives tau dysfunction [1] [4].
Table 2: Contributions of Aβ(6-30) to Key Amyloid Hypothesis Revisions
ACH Revision Stage | Aβ(6-30) Evidence | Impact on Hypothesis |
---|---|---|
Original (1992) | Fragment toxicity proved Aβ intrinsic pathogenicity | Supported Aβ as central trigger [9] |
Oligomer-Centric (2002) | Oligomers formed without C-terminal domains | Shifted focus from plaques to soluble aggregates [1] |
Tau Interaction (2010s) | Induced tau phosphorylation in vitro | Validated Aβ→tau axis of neurodegeneration [4] |
Aβ(6-30) served as a strategic tool for dissecting structure-function relationships obscured in full-length Aβ:
Structural Insights: Nuclear magnetic resonance (NMR) studies of Aβ(6-30) in SDS micelles revealed a stable α-helix between residues 15–24, contrasting with the β-sheet dominance in full-length fibrils. This highlighted the conformational plasticity of Aβ’s core domain [5] [3].
Aggregation Pathways: Unlike full-length Aβ, which forms stable fibrils via C-terminal interactions (e.g., residues 31–42), Aβ(6-30) predominantly generated transient protofibrils. This simplified system allowed mapping of nucleation events to the LVFFA motif [3] [5].
Receptor Binding Specificity: Aβ(6-30) retained binding to key receptors like cellular prion protein (PrPC) but showed reduced affinity for α7-nicotinic receptors compared to full-length Aβ42. This delineated receptor-binding domains to residues 1–5 and 33–42 [2] [4].
Table 3: Functional Comparisons of Aβ(6-30) and Full-Length Aβ42
Functional Domain | Aβ(6-30) Contribution | Full-Length Aβ42 Requirement | Methodology |
---|---|---|---|
Hydrophobic Core | Sufficient for oligomerization | Necessary but insufficient | Analytical ultracentrifugation [3] |
N-terminal (1-5) | Absent; reduces inflammatory signaling | Required for microglial activation | Microglia cytokine assays [4] |
C-terminal (31-42) | Absent; prevents fibrillization | Essential for cross-β structure | Cryo-EM fibril reconstructions [6] |
Central (15-28) α-helix | Stabilized in membranes | Misfolded in fibrils | Solid-state NMR [5] |
Limitations and Legacy
While Aβ(6-30) enabled critical reductionist experiments, its biological relevance was constrained by:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4